molecular formula C9H3K3O6 B13140834 Potassiumbenzene-1,3,5-tricarboxylate

Potassiumbenzene-1,3,5-tricarboxylate

Cat. No.: B13140834
M. Wt: 324.41 g/mol
InChI Key: HPLPROFFQFFUCO-UHFFFAOYSA-K
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Description

Potassiumbenzene-1,3,5-tricarboxylate is a potassium salt of benzene-1,3,5-tricarboxylic acid. This compound is known for its unique chemical structure, which consists of a benzene ring substituted with three carboxylate groups at the 1, 3, and 5 positions. It is widely used in various fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassiumbenzene-1,3,5-tricarboxylate can be synthesized through several methods. One common approach involves the neutralization of benzene-1,3,5-tricarboxylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. Techniques such as solvent extraction and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Potassiumbenzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylate groups into other functional groups.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products: The major products formed from these reactions include various substituted benzene derivatives and reduced forms of the original compound.

Scientific Research Applications

Potassiumbenzene-1,3,5-tricarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassiumbenzene-1,3,5-tricarboxylate involves its ability to form stable complexes with metal ions and other molecules. The carboxylate groups act as ligands, coordinating with metal centers to form stable structures. This property is exploited in catalysis, where the compound serves as a catalyst or a catalyst precursor .

Comparison with Similar Compounds

Uniqueness: Potassiumbenzene-1,3,5-tricarboxylate is unique due to its potassium ion, which imparts specific solubility and reactivity properties. This makes it particularly useful in applications where potassium ions are preferred over other metal ions.

Properties

Molecular Formula

C9H3K3O6

Molecular Weight

324.41 g/mol

IUPAC Name

tripotassium;benzene-1,3,5-tricarboxylate

InChI

InChI=1S/C9H6O6.3K/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;/h1-3H,(H,10,11)(H,12,13)(H,14,15);;;/q;3*+1/p-3

InChI Key

HPLPROFFQFFUCO-UHFFFAOYSA-K

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

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